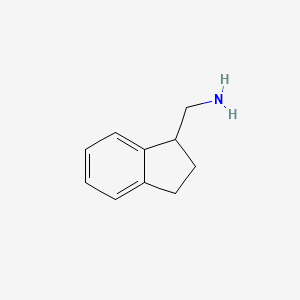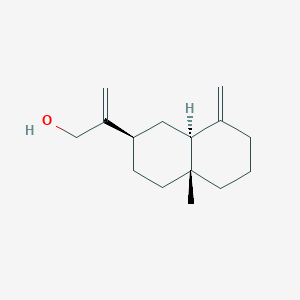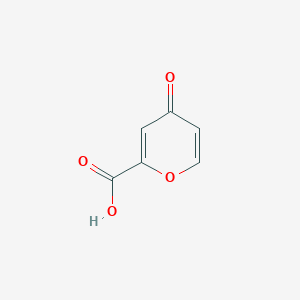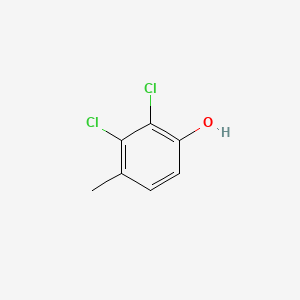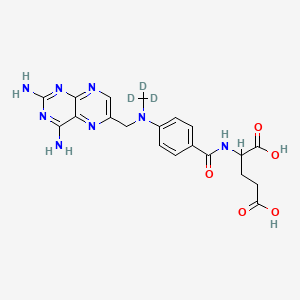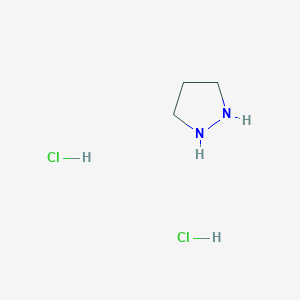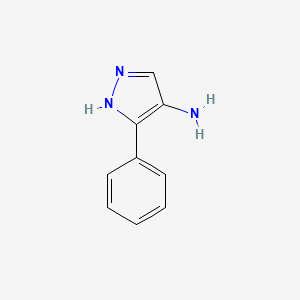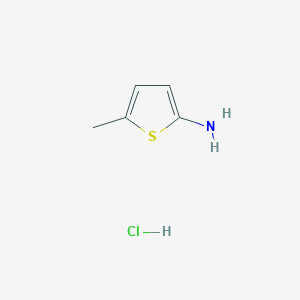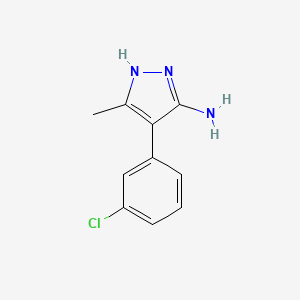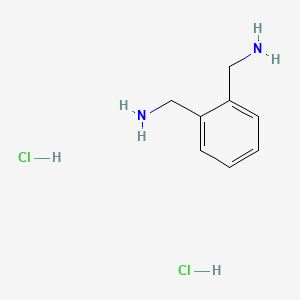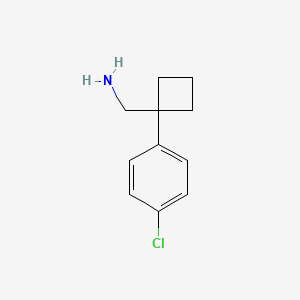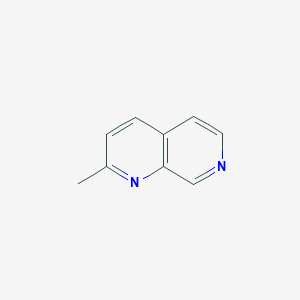
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene
概要
説明
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene is an organic compound with the molecular formula C₁₉H₁₈ It is a derivative of cyclopentadiene, featuring a phenyl group and two methyl groups attached to the cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene typically involves the cyclopentadiene ring formation followed by the introduction of phenyl and methyl groups. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadiene ring. The phenyl and methyl groups can be introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
化学反応の分析
Types of Reactions
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce halogens, nitro groups, or other functional groups .
科学的研究の応用
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 1,4-Dimethyl-2,3-diphenylcyclopenta-1,3-diene
- 1,4-Dimethyl-2,3-diphenylcyclopentadiene
- 2,4-Dimethyl-5-phenylcyclopenta-1,3-diene
Uniqueness
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
(2,4-dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-14-13-15(2)19(17-11-7-4-8-12-17)18(14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYOOLJNGSEKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496250 | |
| Record name | 1,1'-(3,5-Dimethylcyclopenta-2,5-diene-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4916-74-9 | |
| Record name | 1,1'-(3,5-Dimethylcyclopenta-2,5-diene-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


